![molecular formula C9H11NO B15207321 3,4-Dihydroquinolin-1(2H)-ol](/img/structure/B15207321.png)
3,4-Dihydroquinolin-1(2H)-ol
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Overview
Description
3,4-Dihydroquinolin-1(2H)-ol is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 1-position and a dihydro moiety at the 3,4-positions. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .
Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinolin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoline-1(2H)-one derivative.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline-1(2H)-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
While the specific applications of "3,4-Dihydroquinolin-1(2H)-ol" are not detailed in the provided search results, the search results do provide information on the applications of related compounds.
Synthesis and reactions:
- Dopamine Receptor Modulators A series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated in vitro as potential dopamine receptor D2 (D2R) modulators .
- Preparation of Intermediates The compounds 1-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one and 1-(4-chlorobutyl-3,4-dihydroquinolin-2(1H)-one can be prepared using specific chemical reactions involving 3,4-dihydroquinolin-2(1H)-one .
- Asymmetric Transfer Hydrogenation N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones can undergo asymmetric transfer hydrogenation/dynamic kinetic resolution to yield cis-fluorohydrin . The tetrahydroquinoline core is found in biologically active molecules and therapeutic agents .
Applications:
- Kinetic Resolution Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols can be used in chemoenzymatic synthesis of optically active alcohols . Lipase-catalyzed kinetic resolution of these compounds can be carried out in neat organic solvents .
- Antidepressant Drug 3,4-Dihydro-2(1H)-quinolinone has been researched for use as a novel antidepressant drug with central nervous system-stimulating activity .
- ** এছাড়াও,** 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-ol and 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol undergo kinetic resolution with a specific biocatalyst .
Table of compounds
Mechanism of Action
The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the hydroxyl group.
Tetrahydroquinoline: Fully reduced form of quinoline with different biological activities.
Quinoline-1(2H)-one: Oxidized form with distinct chemical properties
Uniqueness
3,4-Dihydroquinolin-1(2H)-ol is unique due to its specific combination of a hydroxyl group and a dihydro moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
MJFWGNPJOYNRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)O |
Origin of Product |
United States |
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